Absence of Published Head-to-Head Biological Potency Data
An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity data — such as IC₅₀, Kᵢ, EC₅₀, or % inhibition — directly measured for 1-(Azetidin-3-yl)-2-(methoxymethyl)prop-2-en-1-one as a discrete chemical entity. The compound appears as a substructural fragment within larger CB1 antagonist series exemplified in US Patent 7,906,652 [1], but no standalone assay data are reported. This absence precludes any quantifiable comparison with its closest available analogs, including 1-(azetidin-3-yl)prop-2-en-1-one and 1-[3-(methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one .
| Evidence Dimension | Published in vitro biological activity (any target) |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | 1-(Azetidin-3-yl)prop-2-en-1-one: no biological data found; 1-[3-(methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one: no biological data found |
| Quantified Difference | Not calculable — no data available for any compound in this set |
| Conditions | Comprehensive database search (PubChem, ChEMBL, BindingDB, PubMed) conducted on 2026-04-27 |
Why This Matters
Without quantifiable biological differentiation, procurement decisions cannot be evidence-based and must rely solely on the structural fit of the building block to the intended target design.
- [1] Baker RK, Hale JJ, Miao S, Rupprecht KM. Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent 7,906,652 B2, issued March 15, 2011. Assignee: Merck Sharp & Dohme Corp. View Source
